ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, prop-2-en-1-yloxy, and ethylphenylamino
Preparation Methods
The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as alkylation, esterification, and amination. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene core structure but differ in their substituents.
Ethylphenylamino compounds: These compounds have the ethylphenylamino group but may have different core structures
Properties
Molecular Formula |
C27H29NO5S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-5-15-33-21-14-11-19(16-22(21)31-7-3)17-23-25(29)24(27(30)32-8-4)26(34-23)28-20-12-9-18(6-2)10-13-20/h5,9-14,16-17,29H,1,6-8,15H2,2-4H3/b23-17-,28-26? |
InChI Key |
NCHLYSJHRMQVBH-JCZIGYIGSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC=C)OCC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC=C)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
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